![molecular formula C10H19FN2O2 B577563 tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate CAS No. 1363378-08-8](/img/structure/B577563.png)

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

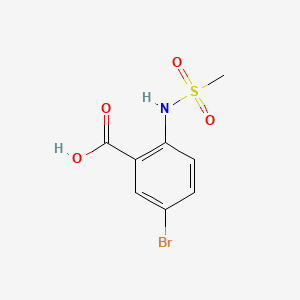

Tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.272. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Decomposition and Environmental Remediation

Studies on methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, have explored its decomposition using cold plasma reactors. This research demonstrates the feasibility of applying radio frequency plasma technology for the environmental remediation of MTBE, a substance known for its environmental persistence. The process resulted in the conversion of MTBE into less harmful compounds, indicating potential applications in pollution reduction and environmental protection (Hsieh et al., 2011).

Toxicity and Environmental Fate

The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been extensively reviewed. These studies reveal the widespread presence of SPAs in the environment and their potential toxic effects, highlighting the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Bioseparation Processes

The use of tert-butyl alcohol in three-phase partitioning (TPP) systems for the non-chromatographic separation of bioactive molecules showcases an innovative application in biotechnology. TPP systems have been highlighted for their efficiency in separating and purifying proteins, enzymes, and small molecule organic compounds, offering a green and economical alternative to traditional separation methods (Yan et al., 2018).

Synthesis of N-heterocycles

Research on tert-butanesulfinamide has demonstrated its utility in the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology provides a route to synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in the development of pharmaceuticals and natural product synthesis (Philip et al., 2020).

Properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHGEWOGBWGEEL-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)